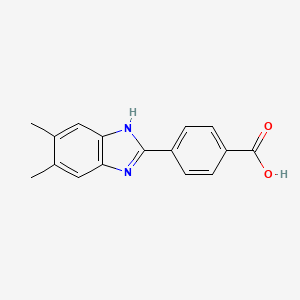
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid is a chemical compound that features a benzimidazole ring fused with a benzoic acid moiety. The benzimidazole ring is known for its diverse biological activities, including anti-inflammatory, anticancer, and antiviral properties . This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid typically involves the following steps :
Formation of Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of Dimethyl Groups: The methyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of Benzoic Acid Moiety: The benzoic acid moiety is attached through a coupling reaction, often using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the benzimidazole ring or the benzoic acid moiety.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid has several scientific research applications :
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid involves its interaction with specific molecular targets . The benzimidazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethylbenzimidazole: Shares the benzimidazole core but lacks the benzoic acid moiety.
Benzimidazole-2-carboxylic acid: Similar structure but without the dimethyl groups.
Uniqueness
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid is unique due to the presence of both the dimethyl groups and the benzoic acid moiety, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C16H14N2O2 |
|---|---|
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
4-(5,6-dimethyl-1H-benzimidazol-2-yl)benzoic acid |
InChI |
InChI=1S/C16H14N2O2/c1-9-7-13-14(8-10(9)2)18-15(17-13)11-3-5-12(6-4-11)16(19)20/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
NSOUYPDDYKKOFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C3=CC=C(C=C3)C(=O)O |
Synonyme |
2-(4-carboxyphenyl)-5,6-dimethylbenzimidazole CDB-5,6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















